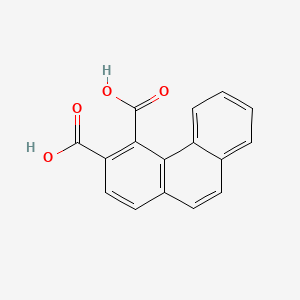
Phenanthrene-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene-3,4-dicarboxylic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Phenanthrene itself is a common environmental contaminant, often studied for its biodegradation and environmental impact.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-3,4-dicarboxylic acid typically involves the oxidation of phenanthrene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds through the formation of intermediate dihydroxyphenanthrene, which is further oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Phenanthrene-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: this compound derivatives
Reduction: Phenanthrene-3,4-dimethanol
Substitution: Halogenated or nitrated phenanthrene derivatives
科学的研究の応用
Phenanthrene-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biodegradation pathways of PAHs by microorganisms.
Medicine: Explored for its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of phenanthrene-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biodegradation, microorganisms such as Pseudomonas stutzeri LH-42 utilize enzymes like dioxygenases to catalyze the oxidation of this compound, leading to the formation of intermediate compounds such as 3,4-dihydroxyphenanthrene and 1-hydroxy-2-naphthoic acid . These intermediates are further metabolized through oxidative cleavage and other enzymatic reactions.
類似化合物との比較
Phenanthrene-3,4-dicarboxylic acid can be compared with other similar PAH derivatives:
Phenanthrene-1,2-dicarboxylic acid: Another dicarboxylic acid derivative of phenanthrene, differing in the position of carboxylic acid groups.
Naphthalene-1,2-dicarboxylic acid: A similar compound with a two-ring structure instead of three.
Anthracene-9,10-dicarboxylic acid: A derivative of anthracene, another PAH with three fused benzene rings.
Uniqueness: this compound is unique due to its specific position of carboxylic acid groups, which influences its chemical reactivity and interaction with biological systems. This positional difference can lead to distinct pathways in biodegradation and other chemical reactions.
特性
CAS番号 |
63018-89-3 |
|---|---|
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
phenanthrene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20) |
InChIキー |
IZXDSGJZIWWWKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13936628.png)
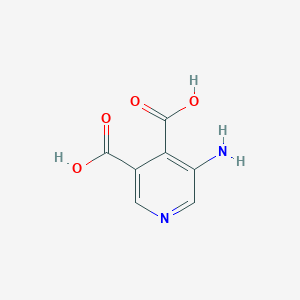
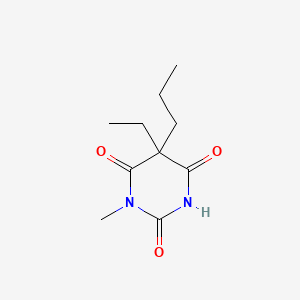
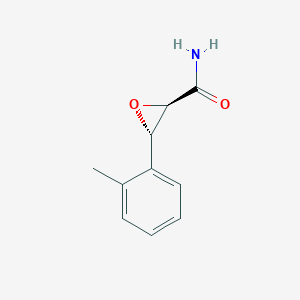
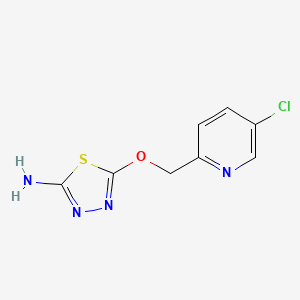

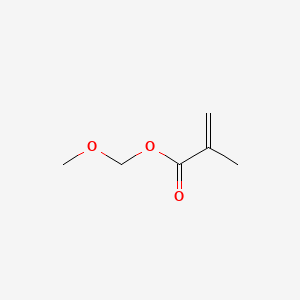
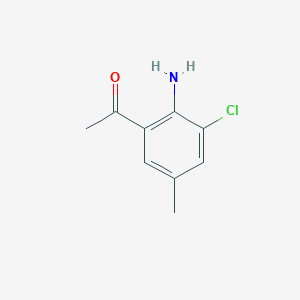
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)

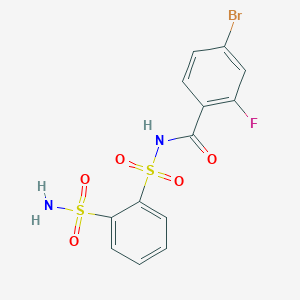
![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
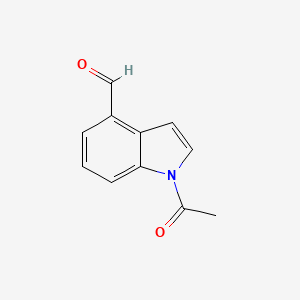
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
